molecular formula C12H15NO3 B14837758 2-Cyclopropoxy-4-methoxy-N-methylbenzamide

2-Cyclopropoxy-4-methoxy-N-methylbenzamide

Cat. No.: B14837758
M. Wt: 221.25 g/mol
InChI Key: MVMGEMAYIBWEIO-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-4-methoxy-N-methylbenzamide is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a methoxy group, and an N-methylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-4-methoxy-N-methylbenzamide typically involves the reaction of 2-cyclopropoxy-4-methoxybenzoic acid with N-methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield 2-cyclopropoxy-4-formyl-N-methylbenzamide, while reduction of the amide group may produce 2-cyclopropoxy-4-methoxy-N-methylbenzylamine.

Scientific Research Applications

2-Cyclopropoxy-4-methoxy-N-methylbenzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-4-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methylbenzamide: Shares the N-methylbenzamide moiety but lacks the cyclopropoxy and methoxy groups.

    4-Methoxy-N-methylbenzamide: Similar structure but without the cyclopropoxy group.

Uniqueness

2-Cyclopropoxy-4-methoxy-N-methylbenzamide is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

2-cyclopropyloxy-4-methoxy-N-methylbenzamide

InChI

InChI=1S/C12H15NO3/c1-13-12(14)10-6-5-9(15-2)7-11(10)16-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

MVMGEMAYIBWEIO-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)OC)OC2CC2

Origin of Product

United States

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